6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
6-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a furan ring, and an imidazo[2,1-b][1,3]thiazole core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the fluorophenyl and furan-2-yl groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. Techniques such as biocatalysis and kinetic resolution can be employed to achieve enantiomerically pure products, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(furan-2-yl)methanol: Shares the fluorophenyl and furan-2-yl groups but lacks the imidazo[2,1-b][1,3]thiazole core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorophenyl group but differs significantly in its overall structure.
Uniqueness
The uniqueness of 6-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its combination of functional groups and the imidazo[2,1-b][1,3]thiazole core, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C18H14FN3O2S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C18H14FN3O2S/c1-11-16(17(23)20-9-14-3-2-8-24-14)25-18-21-15(10-22(11)18)12-4-6-13(19)7-5-12/h2-8,10H,9H2,1H3,(H,20,23) |
InChI Key |
IXUJWYLXUPHVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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